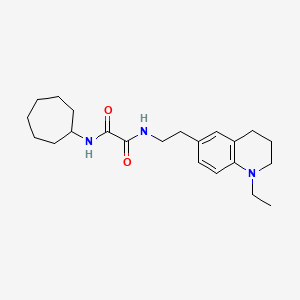

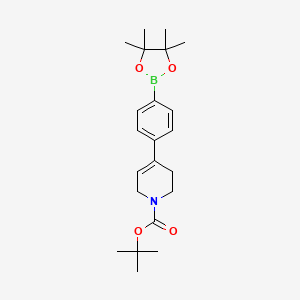

![molecular formula C12H19NO4 B2640676 3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 288303-88-8](/img/structure/B2640676.png)

3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate . It has an empirical formula of C15H25NO4 . The CAS Number for this compound is 521964-59-0 . It is a solid form with an assay of 97% .

Molecular Structure Analysis

The molecular weight of this compound is 283.36 . The SMILES string representation of this compound isCC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

This compound is a solid form . It has a melting point of 86-90 °C .科学的研究の応用

Synthesis of Methyl-substituted Compounds

Research has shown the synthesis of methyl-substituted 1-cyclopentene-1-carboxylic esters and related compounds, which are important intermediates in the synthesis of natural products. These compounds are prepared starting from methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters, showing their relevance in organic synthesis and natural product synthesis (TakedaAkira & TsuboiSadao, 1977).

Development of Novel Cyclic Amino Acid Derivatives

Cyclization of γ-amino-α-bromocarboxylic esters has led to the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates. These novel cyclic amino acid derivatives are valuable for further functionalization, indicating their potential in medicinal chemistry and drug development (Sven Mangelinckx et al., 2005).

Anticonvulsant Activity of Amino Amides and Esters

Research has explored the synthesis and anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These studies contribute to the understanding of the structure-activity relationship in the development of new anticonvulsant drugs (Zh. S. Arustamyan et al., 2019).

Inhibitors of Enzymatic Synthesis

The study of structural and conformational analogues of L-methionine as inhibitors of the enzymatic synthesis of S-adenosyl-l-methionine highlights the critical role of these compounds in biochemical pathways and potential therapeutic applications (A. Coulter et al., 1974).

Heterocyclic γ-Amino Acids Synthesis

Cross-Claisen condensation of N-Fmoc-amino acids provides a short route to heterocyclic γ-amino acids, which are valuable for designing mimics of secondary structures of proteins. This demonstrates their importance in peptide and protein engineering (L. Mathieu et al., 2015).

作用機序

Target of action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry to protect amines during peptide synthesis . Therefore, its primary targets could be proteins or peptides that interact with amines.

Mode of action

The Boc group in the compound can be removed under acidic conditions, revealing the amine group. This could potentially allow the compound to interact with its targets in a specific way .

Action environment

The efficacy and stability of this compound could potentially be influenced by factors such as pH, as the Boc group can be removed under acidic conditions .

特性

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXOXQIRVGVCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

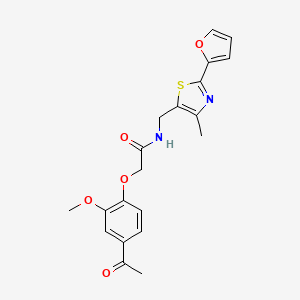

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

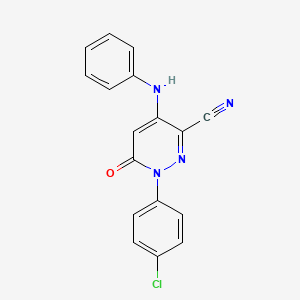

![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

![1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2640606.png)

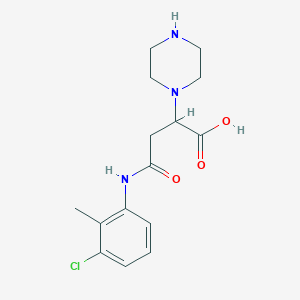

![Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate](/img/structure/B2640616.png)